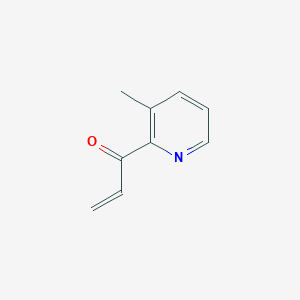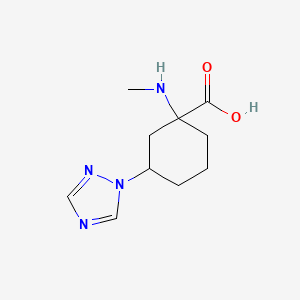
1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexane ring substituted with a methylamino group and a 1,2,4-triazolyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the methylamino group: This step often involves the use of methylamine under controlled conditions to ensure selective substitution.
Attachment of the 1,2,4-triazolyl group: This can be accomplished through a cycloaddition reaction involving azides and alkynes, forming the triazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the cyclohexane ring.
Applications De Recherche Scientifique
1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism by which 1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(Amino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid: Lacks the methyl group, which may affect its reactivity and interactions.
1-(Methylamino)-3-(1h-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid: Contains a different triazole isomer, leading to variations in chemical behavior.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propriétés
Formule moléculaire |
C10H16N4O2 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
1-(methylamino)-3-(1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16N4O2/c1-11-10(9(15)16)4-2-3-8(5-10)14-7-12-6-13-14/h6-8,11H,2-5H2,1H3,(H,15,16) |
Clé InChI |
YGNNRWRYWJWVIU-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CCCC(C1)N2C=NC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13557490.png)
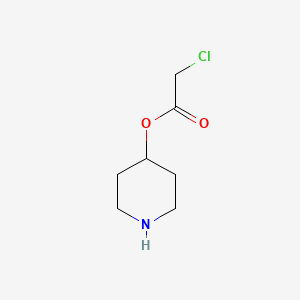
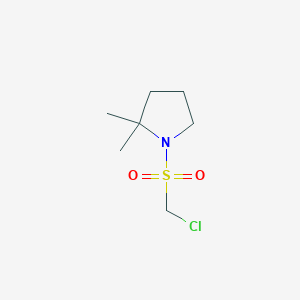

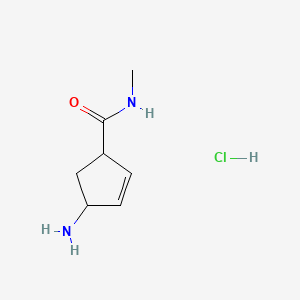
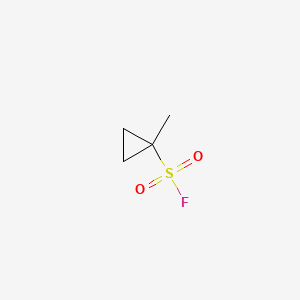
![2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13557525.png)
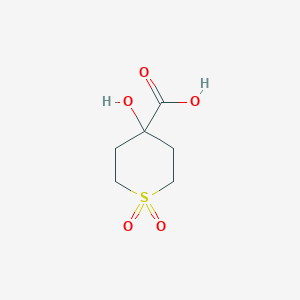
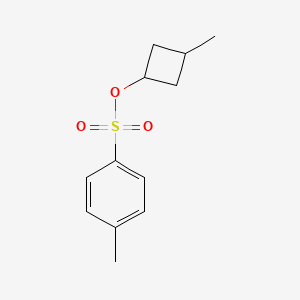
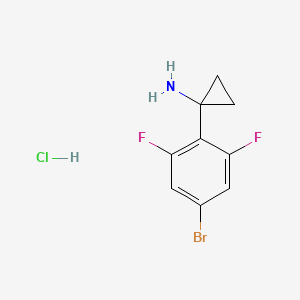
![2-[3-(Trifluoromethoxy)phenyl]propanal](/img/structure/B13557553.png)
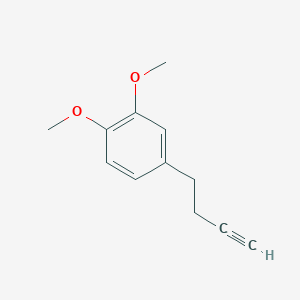
![tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride](/img/structure/B13557559.png)
